7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione
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Description
“7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C16H16N4O3S . It has a molecular weight of 344.395 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione” is represented by the linear formula C16H16N4O3S . The compound has a molecular weight of 344.395 .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The synthesis of purine derivatives, such as the one , often involves complex organic reactions that allow for the introduction of various substituents into the purine ring system. For example, the use of protecting groups like thietanyl for synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones demonstrates a method to achieve specific substitutions on the purine ring, which could be applicable to synthesizing 7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione (Khaliullin & Shabalina, 2020).
Potential Applications in Biological Systems
- Purine derivatives have been explored for their potential to interact with biological targets, such as receptors and enzymes. For instance, research into 8-aminoalkyl derivatives of purine-2,6-dione has identified compounds with potential psychotropic activity, implicating the relevance of substituent modifications for biological activity (Chłoń-Rzepa et al., 2013). Such insights could guide the exploration of 7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione in biological studies.
Chemical Reactions and Modifications
- The study of chemical reactions specific to purine compounds, such as the copper-catalyzed amidation reaction, offers pathways to modify purine derivatives for various applications, including the synthesis of trisubstituted purines for biological screening (Ibrahim & Legraverend, 2009). These methodologies could potentially apply to the synthesis and functionalization of 7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione for specific research needs.
Antimicrobial and Anticancer Properties
- Some purine derivatives exhibit significant biological activities, including antimicrobial and anticancer effects. For example, 9-benzylpurines have shown high antimycobacterial activity, highlighting the potential therapeutic applications of purine derivatives (Bakkestuen, Gundersen, & Utenova, 2005). This suggests that 7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione could also possess such biological properties, warranting further investigation.
properties
IUPAC Name |
7-benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-3-9-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDBYZRBSMNMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323483 |
Source
|
Record name | 7-benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201719 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |
CAS RN |
301354-19-8 |
Source
|
Record name | 7-benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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